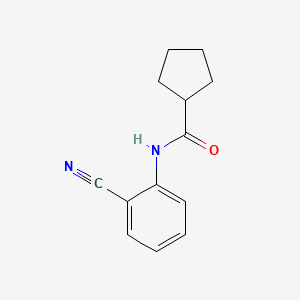
N-(2-cyanophenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)cyclopentanecarboxamide, also known as CPP-ACP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of casein phosphopeptide (CPP) and is commonly used in dental products for its ability to remineralize tooth enamel. In addition to its dental applications, CPP-ACP has also been studied for its potential use as an anticancer agent and as a treatment for osteoporosis.
Mecanismo De Acción
The mechanism of action of N-(2-cyanophenyl)cyclopentanecarboxamide is not fully understood, but it is believed to work by binding to hydroxyapatite crystals in tooth enamel and bone tissue. This binding enhances the uptake of calcium and phosphate ions, which are essential for the remineralization of tooth enamel and the maintenance of bone density.
Biochemical and Physiological Effects
N-(2-cyanophenyl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. In dental applications, N-(2-cyanophenyl)cyclopentanecarboxamide has been shown to increase the hardness of tooth enamel and reduce the risk of tooth decay. In cancer research, N-(2-cyanophenyl)cyclopentanecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(2-cyanophenyl)cyclopentanecarboxamide has also been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density and reduce the risk of fractures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-cyanophenyl)cyclopentanecarboxamide for lab experiments is its ability to bind to hydroxyapatite crystals, which makes it a useful tool for studying the mineralization of tooth enamel and bone tissue. However, N-(2-cyanophenyl)cyclopentanecarboxamide is a complex compound that requires specialized equipment and expertise to synthesize and work with. Additionally, the cost of N-(2-cyanophenyl)cyclopentanecarboxamide can be prohibitive for some research projects.
Direcciones Futuras
There are a number of future directions for research on N-(2-cyanophenyl)cyclopentanecarboxamide. One area of interest is the potential use of N-(2-cyanophenyl)cyclopentanecarboxamide in the treatment of cancer. Further research is needed to determine the optimal dosage and delivery method for N-(2-cyanophenyl)cyclopentanecarboxamide in cancer therapy. Another area of interest is the use of N-(2-cyanophenyl)cyclopentanecarboxamide in the treatment of osteoporosis. Research has shown that N-(2-cyanophenyl)cyclopentanecarboxamide can increase bone density, but more studies are needed to determine its efficacy as a treatment for osteoporosis. Finally, there is potential for N-(2-cyanophenyl)cyclopentanecarboxamide to be used in other therapeutic applications, such as wound healing and tissue engineering. Further research is needed to explore these possibilities.
Métodos De Síntesis
N-(2-cyanophenyl)cyclopentanecarboxamide can be synthesized through a process known as solid-phase peptide synthesis. This involves the stepwise addition of amino acids to a resin support, which is then cleaved to release the peptide. The synthesis of N-(2-cyanophenyl)cyclopentanecarboxamide is a complex process that requires a high level of expertise and specialized equipment.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications. One of the most well-known applications of N-(2-cyanophenyl)cyclopentanecarboxamide is in dental products, where it is used to remineralize tooth enamel and prevent tooth decay. N-(2-cyanophenyl)cyclopentanecarboxamide has also been studied for its potential use as an anticancer agent. Research has shown that N-(2-cyanophenyl)cyclopentanecarboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-11-7-3-4-8-12(11)15-13(16)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYFHBVACAFNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

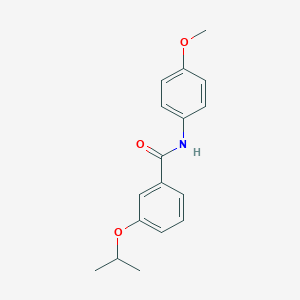
![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)
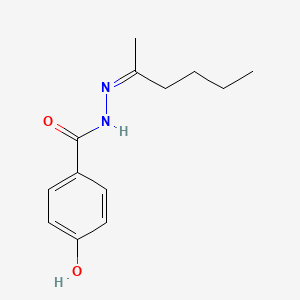
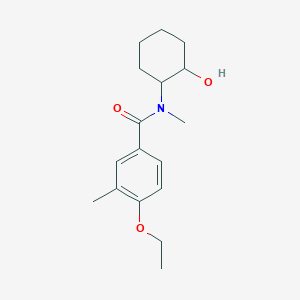
![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5296903.png)
![3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296908.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)
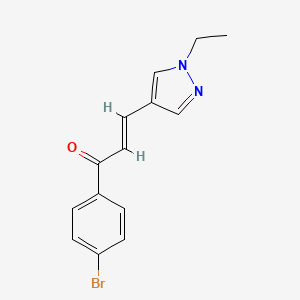
![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)